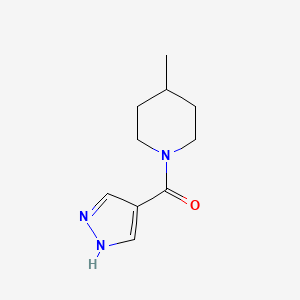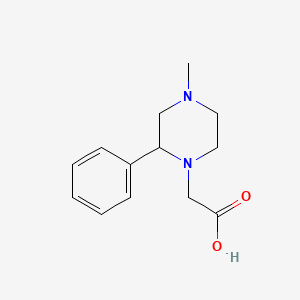
(R)-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiazole ring, and a chlorophenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-chlorobenzaldehyde with thiourea under acidic conditions to form 4-(4-chlorophenyl)thiazole.
Piperidine Ring Formation: The thiazole derivative is then reacted with ®-tert-butyl piperidine-1-carboxylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, ®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Tert-butyl 2-(4-(4-fluorophenyl)thiazol-2-YL)piperidine-1-carboxylate
- ®-Tert-butyl 2-(4-(4-bromophenyl)thiazol-2-YL)piperidine-1-carboxylate
- ®-Tert-butyl 2-(4-(4-methylphenyl)thiazol-2-YL)piperidine-1-carboxylate
Uniqueness
®-Tert-butyl 2-(4-(4-chlorophenyl)thiazol-2-YL)piperidine-1-carboxylate is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.
Propiedades
Número CAS |
1089729-73-6 |
|---|---|
Fórmula molecular |
C19H23ClN2O2S |
Peso molecular |
378.9 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H23ClN2O2S/c1-19(2,3)24-18(23)22-11-5-4-6-16(22)17-21-15(12-25-17)13-7-9-14(20)10-8-13/h7-10,12,16H,4-6,11H2,1-3H3/t16-/m1/s1 |
Clave InChI |
CHKDWBPXNXGYDV-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C2=NC(=CS2)C3=CC=C(C=C3)Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814625.png)



![[(2S,3S,4R,5S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B11814674.png)



![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)


